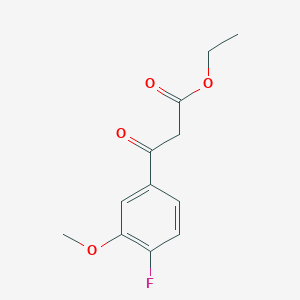

Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of fluorinated aromatic compounds in pharmaceutical chemistry during the late twentieth and early twenty-first centuries. The strategic incorporation of fluorine atoms into organic molecules gained significant momentum following the recognition that fluorine substitution could dramatically alter the biological activity, metabolic stability, and physicochemical properties of pharmaceutical compounds. This particular compound represents part of a systematic exploration of β-ketoester derivatives bearing halogenated aromatic substituents, which became prominent research targets due to their proven utility as synthetic intermediates in complex molecule construction.

The synthetic methodology for accessing this specific compound likely evolved from established protocols for ethyl benzoylacetate derivatives, which have been extensively studied since the early twentieth century. The classical approach to such compounds involves the acylation of ethyl acetoacetate with appropriately substituted benzoyl chlorides, a methodology that has been refined and optimized over decades of research. The specific substitution pattern of 4-fluoro-3-methoxy represents a strategic choice that balances electronic effects with steric considerations, positioning this compound as an attractive target for medicinal chemistry applications.

Research into fluorinated methoxy-substituted aromatic compounds gained particular prominence with the recognition that this substitution pattern could provide optimal binding affinity and selectivity profiles in various biological targets. The historical development of this compound class reflects the broader pharmaceutical industry's emphasis on developing more potent and selective therapeutic agents through precise molecular design strategies.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance within the landscape of modern synthetic organic chemistry, serving multiple roles as both a synthetic intermediate and a pharmacologically relevant scaffold. The compound's significance stems primarily from its incorporation of the β-ketoester functional group, which provides exceptional versatility for subsequent chemical transformations including cyclization reactions, condensation processes, and metal-catalyzed coupling reactions. The presence of both electron-withdrawing fluorine and electron-donating methoxy substituents on the aromatic ring creates a unique electronic environment that can be exploited for selective reactivity patterns.

In medicinal chemistry applications, compounds containing the 4-fluoro-3-methoxy substitution pattern have demonstrated significant potential across multiple therapeutic areas. The fluorine atom enhances metabolic stability while modulating lipophilicity and hydrogen bonding interactions, factors that are crucial for optimizing pharmacokinetic properties. The methoxy group contributes to favorable binding interactions with biological targets while providing opportunities for further structural elaboration through demethylation or substitution reactions. Research has shown that aromatic compounds bearing similar substitution patterns exhibit activity against various biological targets including neurotransmitter receptors, enzymes involved in inflammatory processes, and protein kinases relevant to cancer therapy.

The compound's role as a synthetic precursor is particularly noteworthy in the context of complex natural product synthesis and pharmaceutical intermediate preparation. The β-ketoester moiety serves as an excellent electrophile for nucleophilic addition reactions and can be readily converted to various heterocyclic systems through cyclization strategies. Studies have demonstrated that related fluorinated β-ketoesters can be efficiently transformed into quinoline derivatives, benzofuran systems, and other pharmacologically relevant heterocycles through established synthetic protocols.

Key Structural and Functional Features

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its chemical reactivity and biological properties. The compound possesses a β-ketoester functional group characterized by the presence of both carbonyl and ester functionalities separated by a methylene bridge, creating an extended conjugated system with the aromatic ring. This structural arrangement results in significant electron delocalization, which influences both the compound's spectroscopic properties and its reactivity patterns in synthetic transformations.

The aromatic substitution pattern featuring fluorine at the 4-position and methoxy at the 3-position creates a unique electronic environment that significantly impacts the compound's chemical behavior. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect through both inductive and field effects, while the methoxy group provides electron donation through resonance interactions. This combination results in a polarized aromatic system with distinct reactivity at different positions, enabling selective functionalization strategies in synthetic applications.

Table 1: Key Molecular Properties of this compound

The conformational flexibility of the ethyl ester side chain provides additional opportunities for molecular recognition and binding interactions in biological systems. The β-ketoester motif can exist in multiple tautomeric forms, including the predominant keto form and the less stable enol tautomer, with the equilibrium position influenced by solvent effects and intermolecular interactions. This tautomerism contributes to the compound's versatility as a synthetic intermediate and may play important roles in its biological activity profiles.

Spectroscopic analysis reveals characteristic features consistent with the proposed structure, including distinct carbonyl stretching frequencies in infrared spectroscopy and diagnostic chemical shifts in nuclear magnetic resonance spectroscopy. The presence of the fluorine atom introduces unique coupling patterns and chemical shift effects that facilitate structural confirmation and purity assessment. The compound's stability profile suggests adequate shelf life under appropriate storage conditions, making it suitable for use as a research reagent and synthetic intermediate.

Properties

IUPAC Name |

ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-3-17-12(15)7-10(14)8-4-5-9(13)11(6-8)16-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZXGTPEOQKDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 240.23 g/mol. The compound features a propanoate backbone and a substituted aromatic ring, which are crucial for its biological activity.

Synthesis Methodology:

The compound can be synthesized through a Claisen-Schmidt condensation reaction involving 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base, typically sodium hydroxide. This method allows for the introduction of the fluorine and methoxy groups, which are believed to enhance the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity against various pathogens. Studies have shown its efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | Moderate |

| Fungi | Moderate |

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in inducing apoptosis in cancer cell lines. In vitro studies demonstrate that it can significantly increase caspase-3 activity, a key marker of apoptosis, in various cancer cell lines such as MDA-MB-231 and Hs 578T.

Case Study:

In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in:

- Caspase-3 Activation: Indicating apoptotic cell death.

- Cell Cycle Arrest: Evidence of G2/M phase arrest was observed.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics. However, its metabolic stability varies, with some analogs showing rapid degradation in liver microsomes.

Toxicity Profile:

Preliminary toxicity assessments reveal that the compound exhibits low toxicity towards normal human cells (IC50 > 25 µM), suggesting a potentially safe therapeutic window for further development.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique attributes of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₂BrFO₄ | Contains bromine instead of fluorine |

| Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃ClO₄ | Chlorine substitution affects reactivity |

| Ethyl 3-(2-fluoro-5-nitrophenyl)-3-oxopropanoate | C₁₂H₁₂FNO₄ | Nitro group introduces different electronic properties |

This table illustrates how the specific functional groups in this compound may enhance its biological activities compared to other similar compounds.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structural features contribute to the development of compounds with potential therapeutic effects. Specific applications include:

- Anti-inflammatory Drugs : The compound has been explored for its ability to inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting its utility in formulating new antibiotics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling chemists to construct complex molecular architectures efficiently. Key applications include:

- Synthesis of Bioactive Compounds : It acts as a precursor to synthesize bioactive molecules, which are crucial in medicinal chemistry.

- Diverse Reaction Pathways : The compound can participate in various chemical reactions, including Claisen condensation and Michael additions, facilitating the creation of diverse chemical entities.

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways. Its applications include:

- Enzyme Inhibition Studies : Researchers utilize this compound to explore its inhibitory effects on specific enzymes, which can lead to insights into metabolic regulation.

- Drug Metabolism Studies : The compound's metabolic stability and degradation pathways are studied to understand how drugs are processed in biological systems.

-

Anti-inflammatory Activity :

A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential for developing new anti-inflammatory therapies. -

Antimicrobial Properties :

Research conducted on the antimicrobial efficacy of this compound revealed moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential application in creating new antibiotics.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Physicochemical Properties

- Solubility: Methoxy groups improve solubility in polar solvents (e.g., EtOAc), whereas trifluoro derivatives (e.g., ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate) exhibit lower solubility due to increased hydrophobicity .

- Stability : Ortho-substituted derivatives (e.g., 2-fluorophenyl) are prone to decomposition under acidic conditions, whereas para-substituted analogs remain stable .

Preparation Methods

Detailed Reaction Data and Analysis

The following table summarizes key experimental conditions and outcomes from the fluorination of ethyl 3-oxo-3-(4-methoxyphenyl)propanoate, closely related to the target compound:

| Entry | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Fluoroiodane (2 equiv), TREAT-HF (2.7 equiv), DCM | 40 | 24 | ~90 | Optimal conditions for fluorination |

| 2 | Fluoroiodane stored 7 weeks in air, TREAT-HF, DCM | 40 | 24 | Comparable | Stability of reagent confirmed |

| 3 | Fluoroiodane only, no TREAT-HF | 40 | 24 | ~10 | Low yield without acid additive |

| 4 | Fluoroiodane, potassium fluoride, CH3CN (basic) | 40 | 24 | ~18 | Formation of iodonium ylide intermediates |

| 5 | Tosyliodane reagent, DCM | 40 | 24 | 77 | Tosyloxy substitution alternative |

Data adapted from detailed experimental studies on fluorination of β-ketoesters

Summary Table of Preparation Method Characteristics

| Aspect | Fluoroiodane/TREAT-HF Method | Basic Conditions (KF) | Tosyliodane Method |

|---|---|---|---|

| Reaction Type | Electrophilic fluorination | Formation of iodonium ylide | Electrophilic substitution (tosyloxy) |

| Solvent | Dry dichloromethane | Acetonitrile | Dichloromethane |

| Temperature | 40 °C | 40 °C | 40 °C |

| Reaction Time | 24 hours | 24 hours | 24 hours |

| Yield | Up to 90% | ~18% | 77% |

| Product Purity | High, isolated by column chromatography | Intermediate isolated | High, isolated by chromatography |

| Mechanism | Addition/substitution via iodonium intermediate | Deprotonation to iodonium ylide | Direct electrophilic substitution |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate?

The compound is typically synthesized via Claisen condensation or diketene-based acylation. For example, β-keto esters like this can be prepared by reacting dilithiomonoethylmalonate with substituted benzoyl chlorides under cryogenic conditions (e.g., –78°C). Post-reaction purification often involves flash chromatography or recrystallization . Variations in substituents (e.g., fluoro, methoxy) require careful control of reaction stoichiometry and temperature to avoid side products like over-acylated derivatives .

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm the keto-ester moiety (δ ~3.5–4.5 ppm for ester CH, δ ~170–180 ppm for carbonyl carbons).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) align with the molecular formula CHFO (calc. 256.21 g/mol).

- X-ray crystallography : Limited data exist, but analogs (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) show planar keto-enol tautomerism in solid-state structures .

Q. What safety precautions are recommended for handling this compound?

While specific GHS hazard classifications are unavailable, general precautions include:

Q. What are common reactions involving this β-keto ester?

The compound serves as a versatile intermediate in:

Q. How is purity optimized post-synthesis?

Purity (>97%) is achieved via:

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients.

- Recrystallization : Ethanol or methanol are common solvents.

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in condensation reactions?

The electron-withdrawing fluoro and methoxy groups activate the β-keto ester for nucleophilic attack. For example, in pyrimidinone synthesis, the enolate intermediate forms a six-membered transition state with guanidine, followed by cyclization and dehydration. Computational studies suggest the methoxy group stabilizes intermediates via resonance, while fluorine enhances electrophilicity at the carbonyl .

Q. How do researchers resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., in DMSO vs. ethanol) may arise from:

Q. What computational methods predict its reactivity in complex syntheses?

Density Functional Theory (DFT) calculations model:

Q. How does the compound interact with biological targets in preclinical studies?

Derivatives (e.g., α,β-unsaturated ketones) show neurogenic and antidepressant activity by modulating BDNF/TrkB signaling. Structure-activity relationship (SAR) studies highlight the critical role of the 4-fluoro-3-methoxyphenyl group in enhancing blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.